molecular formula C10H19NO5 B15307860 tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl)carbamate

tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl)carbamate

Cat. No.: B15307860
M. Wt: 233.26 g/mol
InChI Key: MVBZHAVXVQYPSO-VGRMVHKJSA-N
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Description

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate is a chemical compound with a complex structure that includes a cyclopentyl ring substituted with three hydroxyl groups and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentyl ring with the desired hydroxyl substitutions. This can be achieved through a series of reactions including cyclization, hydroxylation, and protection/deprotection steps.

The final step involves the introduction of the carbamate group. This is usually done by reacting the hydroxyl-substituted cyclopentyl compound with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods often incorporate continuous flow techniques and advanced purification methods to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups and carbamate moiety play a crucial role in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
  • tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-6(12)8(14)7(5)13/h5-8,12-14H,4H2,1-3H3,(H,11,15)/t5-,6+,7+,8-/m1/s1

InChI Key

MVBZHAVXVQYPSO-VGRMVHKJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1O)O)O

Origin of Product

United States

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